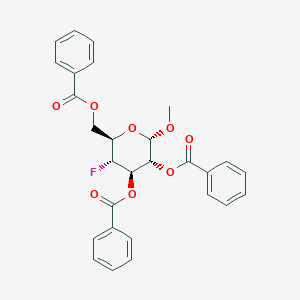

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside: is a synthetic carbohydrate derivative. It is characterized by the presence of benzoyl groups at the 2, 3, and 6 positions, a fluorine atom at the 4 position, and a methoxy group at the anomeric carbon.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside typically involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups at the 2, 3, and 6 positions of D-glucose are protected using benzoyl chloride in the presence of a base such as pyridine.

Introduction of Fluorine: The 4-hydroxyl group is then converted to a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Glycosylation: The anomeric hydroxyl group is methylated using methyl iodide in the presence of a base such as silver oxide

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, automated systems for reagent addition, and stringent purification processes to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The fluorine atom at the 4 position can undergo nucleophilic substitution reactions.

Hydrolysis: The benzoyl protecting groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Oxidation: Oxidizing agents like potassium permanganate can be used

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Hydrolysis Products: The free hydroxyl groups are regenerated.

Oxidation Products: Oxidized derivatives of the compound

Applications De Recherche Scientifique

Chemistry:

Synthesis of Complex Carbohydrates: The compound is used as an intermediate in the synthesis of more complex carbohydrate structures.

Glycosylation Reactions: It serves as a glycosyl donor in glycosylation reactions to form glycosidic bonds

Biology:

Enzyme Inhibition Studies: The compound is used to study the inhibition of glycosidases and other carbohydrate-processing enzymes.

Cell Surface Interactions: It is employed in research on cell surface carbohydrate interactions

Medicine:

Drug Development: The compound is investigated for its potential as a building block in the synthesis of carbohydrate-based drugs.

Diagnostic Tools: It is used in the development of diagnostic tools for detecting carbohydrate-related diseases

Industry:

Biotechnology: The compound is used in biotechnological applications, including the production of bioactive carbohydrates.

Material Science: It is explored for its potential in the development of carbohydrate-based materials

Mécanisme D'action

The mechanism of action of Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside involves its interaction with carbohydrate-processing enzymes and proteins. The fluorine atom at the 4 position can mimic the hydroxyl group, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can affect various biochemical pathways, including those involved in carbohydrate metabolism and cell signaling .

Comparaison Avec Des Composés Similaires

- Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside

- Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-azido-alpha-D-glucopyranoside

- Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-hydroxy-alpha-D-glucopyranoside

Comparison:

- Fluorine vs. Chlorine: The fluorine atom in Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside provides unique electronic properties compared to chlorine, affecting its reactivity and binding affinity.

- Azido Group: The azido derivative can be used for click chemistry applications, whereas the fluoro derivative is more suited for enzyme inhibition studies.

- Hydroxy Group: The hydroxy derivative is less reactive and is often used as a control in biochemical assays .

Activité Biologique

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of three benzoyl groups and a fluorine atom at specific positions, which influence its interactions in biochemical pathways. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H25FO8 with a molecular weight of approximately 508.49 g/mol. The structural modifications impart unique electronic properties that may enhance its reactivity and binding affinity compared to other similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C28H25FO8 |

| Molecular Weight | 508.49 g/mol |

| CAS Number | 84065-98-5 |

This compound is believed to interact with carbohydrate metabolism and glycoprotein biosynthesis. Its potential as a pharmaceutical compound lies in its ability to serve as a substrate for transferase enzymes involved in these processes. The fluorine substitution at the 4-position enhances the stability and specificity of enzyme interactions, making it a valuable tool for studying enzyme kinetics and substrate specificity.

Enzyme Inhibition Studies

Research indicates that the compound can inhibit certain glycosyltransferases, which are crucial for glycoprotein synthesis. This inhibition can be quantitatively assessed using kinetic studies to determine the Ki values (inhibition constants). For instance, studies have shown that this compound exhibits competitive inhibition against specific enzymes involved in carbohydrate metabolism.

Antiviral Potential

Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties. While specific data on this compound is limited, related compounds have demonstrated activity against viruses such as influenza A. The mechanism involves interference with viral replication processes through inhibition of viral glycoproteins.

Case Studies and Research Findings

- Glycosylation Studies : A study focused on the role of fluorinated sugars in glycosylation reactions highlighted how this compound can be utilized to probe enzyme specificity in glycosylation pathways. The findings suggested that the incorporation of fluorine alters the binding affinities and reaction rates significantly compared to non-fluorinated analogs.

- Antiviral Activity : In vitro assays have been conducted to evaluate the antiviral efficacy of similar fluorinated carbohydrates against influenza viruses. Although direct studies on this specific compound are sparse, related compounds have shown promising results with IC50 values indicating effective inhibition of viral replication .

Propriétés

IUPAC Name |

(4,5-dibenzoyloxy-3-fluoro-6-methoxyoxan-2-yl)methyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25FO8/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJCUJJYNKHAJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25FO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.